Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate

描述

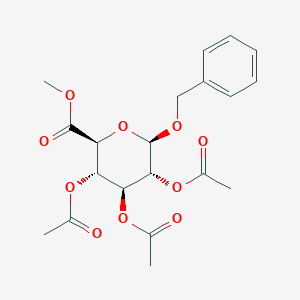

Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate is a complex organic compound that features a benzyl group attached to a glucopyranosiduronic acid methyl ester with three acetate groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate typically involves multiple steps, starting with the protection of hydroxyl groups on the glucopyranosiduronic acid This is followed by esterification with methyl alcohol and subsequent acetylation to introduce the acetate groups

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.

Industry: It can be used in the production of specialty chemicals and materials.

作用机制

The mechanism by which Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate exerts its effects involves interactions with specific molecular targets and pathways. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The glucopyranosiduronic acid moiety can interact with carbohydrate-binding proteins, influencing various biological processes.

相似化合物的比较

Similar Compounds

Benzyl Glucopyranoside: Similar structure but lacks the ester and acetate groups.

Methyl Glucopyranoside: Contains a methyl group but no benzyl or acetate groups.

Glucopyranosiduronic Acid: The parent compound without benzyl or ester modifications.

Uniqueness

Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate is unique due to its combination of benzyl, ester, and acetate groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

生物活性

Benzyl β-D-glucopyranosiduronic acid methyl ester triacetate (also referred to as benzyl β-D-glucuronide) is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug delivery systems and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

- Molecular Formula : C15H18O8

- Molecular Weight : 342.30 g/mol

- CAS Number : 229977-57-5

- Purity : Typically ≥ 95%

Benzyl β-D-glucopyranosiduronic acid methyl ester triacetate functions primarily as a glucuronide linker in bioconjugation processes. The glucuronidation process is crucial for enhancing the solubility and bioavailability of various therapeutic agents. The compound can facilitate the transport of drugs across biological membranes by conjugating with hydrophobic drugs, thereby improving their pharmacokinetic profiles.

Key Mechanisms:

- Bio-conjugation : Serves as a linker for antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of targeted therapies.

- Metabolic Activation : Glucuronides often undergo hydrolysis in vivo, releasing active drug moieties that exert therapeutic effects.

1. Anticancer Properties

Research has demonstrated that glucuronidated compounds exhibit significant anticancer activities. Benzyl β-D-glucopyranosiduronic acid methyl ester triacetate has been explored for its potential in enhancing the efficacy of chemotherapeutic agents through targeted delivery mechanisms.

- Case Study : In a study involving ADCs targeting the Epidermal Growth Factor Receptor (EGFR), the incorporation of glucuronide linkers was shown to improve the selectivity and reduce off-target effects, resulting in enhanced tumor regression in preclinical models .

2. Neuroprotective Effects

The compound has been implicated in neuroprotective activities, particularly in models of neurodegeneration. Glucuronidation plays a role in modulating the bioavailability of flavonoids, which are known for their neuroprotective properties.

- Research Findings : A study highlighted that glucuronidated flavonoids can cross the blood-brain barrier and exhibit protective effects against oxidative stress, potentially contributing to cognitive resilience .

3. Anti-inflammatory Activity

Benzyl β-D-glucopyranosiduronic acid methyl ester triacetate has been associated with anti-inflammatory effects, likely through its ability to modulate immune responses via glucuronidation pathways.

- Study Insights : Research indicates that glucuronidated compounds can reduce pro-inflammatory cytokine production, suggesting a mechanism by which they may alleviate conditions such as arthritis and other inflammatory diseases .

Comparative Analysis of Biological Activities

属性

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c1-11(21)27-15-16(28-12(2)22)18(29-13(3)23)20(30-17(15)19(24)25-4)26-10-14-8-6-5-7-9-14/h5-9,15-18,20H,10H2,1-4H3/t15-,16-,17-,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZIUMCUDYOPQO-KVIJGQROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OCC2=CC=CC=C2)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC2=CC=CC=C2)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443600 | |

| Record name | Benzyl |A-D-Glucopyranosiduronic Acid Methyl Ester Triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3080-47-5 | |

| Record name | Benzyl |A-D-Glucopyranosiduronic Acid Methyl Ester Triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。